(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with an amino group, a fluoro substituent, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of one biphenyl component is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of new biphenyl derivatives with different substituents.
Scientific Research Applications
(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-3-(trifluoromethyl)picolinonitrile): Similar in structure but with a trifluoromethyl group instead of a fluoro substituent.
(4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1’-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione): Contains a triazole ring and a fluoro-biphenyl moiety.
Uniqueness
(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a fluoro substituent allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C13H12FNO |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
[3-amino-5-(3-fluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8,15H2 |
InChI Key |
WCPVKIWIYKRNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)N |
Origin of Product |
United States |
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